molecular formula C11H14N2O3 B6164823 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid CAS No. 1094763-46-8

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid

Cat. No. B6164823
CAS RN: 1094763-46-8
M. Wt: 222.2
InChI Key:
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Description

1-(1H-Pyrrole-2-amido)cyclopentane-1-carboxylic acid, also known as 1-(1H-PACA), is a cyclic carboxylic acid that is used in the synthesis of various organic compounds. It is a versatile molecule that can be used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. 1-(1H-PACA) has been studied extensively and is known to have a range of biochemical and physiological effects.

Scientific Research Applications

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid(1H-PACA) has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. It has also been used as a starting material for the synthesis of other organic compounds. Additionally, it has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

Mechanism of Action

The mechanism of action of 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid(1H-PACA) is not yet fully understood. Studies have shown that it binds to a variety of proteins, including enzymes, receptors, and transporters. It is thought to interact with these proteins by forming hydrogen bonds, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid(1H-PACA) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of certain transporters. Additionally, it has been shown to bind to certain receptors, which can lead to changes in the activity of certain signaling pathways.

Advantages and Limitations for Lab Experiments

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid(1H-PACA) has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic, making it a safe and effective reagent for use in lab experiments. However, it is important to note that 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid(1H-PACA) can be toxic in high concentrations, and it can also react with other compounds, which can lead to undesired side reactions.

Future Directions

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid(1H-PACA) has a wide range of potential applications, and many future directions are possible. For example, it could be used in the development of new pharmaceuticals, agrochemicals, and materials. Additionally, it could be used to develop new methods for the synthesis of peptides and peptidomimetics. Finally, it could be used to develop new methods for the regulation of drug metabolism and transport.

Synthesis Methods

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid(1H-PACA) can be synthesized by several methods, including the condensation of 4-aminopyridine and cyclopentanecarboxylic acid in the presence of an acid catalyst, the condensation of 4-aminopyridine and cyclopentanecarboxylic anhydride in the presence of an acid catalyst, and the condensation of 4-aminopyridine and acetic anhydride in the presence of an acid catalyst. It can also be synthesized from the reaction of 4-aminopyridine and cyclopentanecarboxylic acid chloride in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid involves the reaction of cyclopentanone with ethyl 2-oxoacetate to form ethyl 2-cyclopentylidene-2-oxoacetate. This intermediate is then reacted with hydrazine hydrate to form 1-(cyclopent-2-en-1-ylidene)hydrazine. The resulting compound is then reacted with 2-bromo-1H-pyrrole to form 1-(1H-pyrrole-2-amido)cyclopent-2-en-1-ylidenehydrazine. Finally, this compound is hydrolyzed to form 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid.", "Starting Materials": [ "Cyclopentanone", "Ethyl 2-oxoacetate", "Hydrazine hydrate", "2-bromo-1H-pyrrole" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with ethyl 2-oxoacetate in the presence of a base to form ethyl 2-cyclopentylidene-2-oxoacetate.", "Step 2: Ethyl 2-cyclopentylidene-2-oxoacetate is reacted with hydrazine hydrate in the presence of a base to form 1-(cyclopent-2-en-1-ylidene)hydrazine.", "Step 3: 1-(cyclopent-2-en-1-ylidene)hydrazine is reacted with 2-bromo-1H-pyrrole in the presence of a base to form 1-(1H-pyrrole-2-amido)cyclopent-2-en-1-ylidenehydrazine.", "Step 4: 1-(1H-pyrrole-2-amido)cyclopent-2-en-1-ylidenehydrazine is hydrolyzed in the presence of an acid to form 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid." ] }

CAS RN

1094763-46-8

Product Name

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid

Molecular Formula

C11H14N2O3

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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